4-Pentylphenyl 4-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-pentylphenyl) 4-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-3-4-5-6-15-7-11-18(12-8-15)22-19(20)16-9-13-17(21-2)14-10-16/h7-14H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISXVYOLBGBYCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068099 |

Source

|

| Record name | Benzoic acid, 4-methoxy-, 4-pentylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-13-2 |

Source

|

| Record name | 4-Pentylphenyl 4-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentylphenyl methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-methoxy-, 4-pentylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-methoxy-, 4-pentylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-pentylphenyl p-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYLPHENYL METHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C69KDR77Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Pentylphenyl 4-methoxybenzoate CAS number 38444-13-2

An In-depth Technical Guide to 4-Pentylphenyl 4-methoxybenzoate (CAS: 38444-13-2)

Introduction: Unveiling a Calamitic Nematic Mesogen

This compound, also known by the trade name Nematal 105, is a calamitic (rod-shaped) organic molecule that has garnered significant interest due to its thermotropic liquid crystalline properties.[1] As a member of the phenyl benzoate family of liquid crystals, its molecular architecture—a rigid aromatic core functionalized with a flexible pentyl chain and a polar methoxy group—is quintessential for the formation of a nematic mesophase.[1][2] This intermediate state of matter, existing between the crystalline solid and isotropic liquid phases, is characterized by long-range orientational order without long-range positional order.[3][4] The constituent molecules tend to align along a common axis, known as the director, which imparts significant anisotropy to the material's bulk properties, including its dielectric constant, viscosity, and refractive index.[3][5][6]

This guide provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical characteristics, detailed characterization protocols, and applications, with a particular focus on its role as a host material and its potential relevance in advanced drug delivery systems.

Physicochemical and Thermotropic Properties

The defining characteristic of this compound is its ability to form a nematic liquid crystal phase at temperatures slightly above ambient conditions.[1] This property is a direct consequence of its molecular structure, which balances rigidity and flexibility.

Core Data

A summary of the key physicochemical and thermotropic properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 38444-13-2 | [1][7] |

| Molecular Formula | C₁₉H₂₂O₃ | [1][8] |

| Molecular Weight | 298.38 g/mol | [1][8] |

| Synonyms | PPMB, Nematal 105, 4-n-Pentylphenyl p-anisate, 4-Amylphenyl 4'-methoxybenzoate | [1][8] |

| Appearance | White to light yellow powder/crystals | [1][8] |

| Purity | >98% (¹H NMR, GC) | [1][8] |

| Melting Point (Tₘ) | 29 - 34 °C (Crystal → Nematic) | [1][9] |

| Clearing Point (T꜀) | 43 °C (Nematic → Isotropic) | [9] |

The transition from the orientationally ordered nematic phase to the disordered isotropic liquid is a weakly first-order phase transition, a characteristic feature of many nematic materials.[10][11] The temperature range in which the nematic phase exists is critical for its application, defining the operational window for devices or systems utilizing this material.

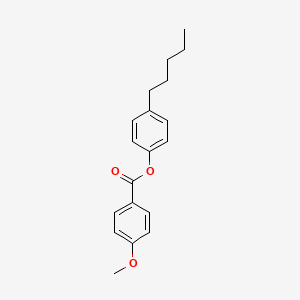

Molecular Structure

The structure of this compound is fundamental to its liquid crystalline behavior.

Caption: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of phenyl benzoate esters is a well-established process in organic chemistry. This compound is typically prepared via an esterification reaction between 4-pentylphenol and an activated derivative of 4-methoxybenzoic acid, most commonly the acyl chloride.

Synthetic Pathway: The Schotten-Baumann Reaction

The Schotten-Baumann reaction provides a robust and high-yielding route to this molecule.[12][13][14] This method involves the acylation of an alcohol or phenol with an acyl chloride in the presence of a base.[15] The base, typically aqueous sodium hydroxide or an organic base like pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[13]

Caption: Synthesis via the Schotten-Baumann reaction.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

-

Reagent Preparation: In a dry, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-pentylphenol (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Dissolve 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred phenol solution over 30 minutes. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.

-

Work-up: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield the final product as a white solid.

Workflow: From Synthesis to Verified Product

A rigorous workflow ensures the identity and purity of the synthesized material.

Caption: Integrated workflow for synthesis and validation.

Spectroscopic and Thermal Characterization

While raw spectra are not provided, this section details the expected analytical signatures for structural confirmation and purity assessment, a vital step in any synthesis.[16][17]

¹H NMR Spectroscopy:

-

Aromatic Protons: Two distinct AA'BB' systems are expected. The protons on the pentyl-substituted ring will appear further upfield than those on the methoxy-substituted ring.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.8-3.9 ppm.

-

Pentyl Chain Protons: A triplet for the terminal methyl group (~0.9 ppm), a triplet for the benzylic methylene group (~2.6 ppm), and a complex multiplet for the remaining methylene groups in the 1.3-1.6 ppm range.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the ester region (~165 ppm).

-

Aromatic Carbons: Multiple signals between ~114 ppm and ~164 ppm. The carbons directly attached to oxygen atoms (C-OAr and C-OMe) will be the most downfield.

-

Aliphatic Carbons: Signals corresponding to the five distinct carbons of the pentyl chain, typically between ~14 ppm and ~36 ppm.

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of an ester carbonyl group, typically around 1720-1740 cm⁻¹.

-

C-O Stretches: Two distinct C-O stretching bands for the ester and ether linkages, found in the 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹ regions.

-

Aromatic C-H and C=C: Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Differential Scanning Calorimetry (DSC): DSC is the primary technique for verifying the thermotropic properties. A DSC thermogram will show two distinct endothermic peaks upon heating: one corresponding to the crystal-to-nematic transition (melting point, Tₘ) and a second, typically smaller peak for the nematic-to-isotropic transition (clearing point, T꜀).[18]

Applications in Research and Technology

The unique anisotropic properties of this compound make it a valuable material in several fields.

Host for Functional Molecules

A primary application is its use as a nematic host for various guest molecules.[1]

-

Luminophores: When fluorescent dyes, such as perylene diimides (PDI), are dissolved in the liquid crystal, the host matrix induces a uniform alignment of the dye molecules.[1] This macroscopic alignment can enhance optical properties, reduce surface losses, and create polarized light emission, which is valuable for advanced optical and electronic devices like specialized LCDs.

-

Chiral Dopants: Although this compound is achiral, introducing a chiral molecule (a dopant) induces a helical superstructure, transforming the nematic phase into a chiral nematic (or cholesteric) phase.[1][3] This allows for the tuning of properties like selective light reflection, which is the basis for thermochromic devices and reflective displays.

Relevance to Drug Delivery

While thermotropic liquid crystals like this one are not directly used in formulations, the principles of self-assembly and ordered phases they exemplify are highly relevant to drug delivery, a field where lyotropic liquid crystals are gaining prominence.[19][20][21]

-

Controlled Release Matrix: The ordered structure of liquid crystalline phases can serve as a diffusion barrier for encapsulated drug molecules.[19][22] Lyotropic liquid crystals, which form in the presence of a solvent (like water), can create nanostructured matrices (e.g., cubic or hexagonal phases) that provide sustained release of both hydrophilic and hydrophobic drugs.[22][23]

-

Biocompatibility and Bioadhesion: Many liquid crystal-forming lipids are biocompatible and biodegradable.[22] Furthermore, certain liquid crystalline phases exhibit bioadhesive properties, making them suitable for topical or mucosal drug delivery.[21]

-

Protection of Biologics: The structured, often bicontinuous, environments within liquid crystal phases can protect sensitive therapeutic agents like peptides and proteins from degradation.[22]

The study of simple, well-defined thermotropic systems like this compound provides fundamental insights into the structure-property relationships that govern molecular self-assembly, knowledge that is directly transferable to the design of more complex lyotropic liquid crystal systems for advanced pharmaceutical formulations.

Conclusion

This compound stands as a model compound for investigating the principles of nematic liquid crystal behavior. Its well-defined synthesis, accessible phase transitions, and capacity to act as an ordering matrix for functional guest molecules make it a versatile tool for both fundamental research and technological development. The knowledge gleaned from studying such materials continues to inform innovations in fields ranging from optical electronics to the sophisticated design of next-generation drug delivery vehicles.

References

- Measuring the Anisotropy in Interfacial Tension of Nematic Liquid Crystals. MDPI.

- This compound >98% | CAS 38444-13-2. Ossila.

- Liquid crystals. Dissemination of IT for the Promotion of Materials Science (DoITPoMS), University of Cambridge.

- Determination of the anisotropic potential at the nematic liquid crystal-to-wall interface. IBM Research.

- Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences.

- Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. Frontiers.

- Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences.

- Weakly first-order character of the nematic-isotropic phase transition in liquid crystals. Physical Review E.

- Liquid Crystals in Nano Formulations Pave the Way for Advanced Drug Delivery Systems. TIJER.

- Nematic Liquid Crystals. MDPI.

- This compound. CymitQuimica.

- Elastic anisotropy of nematic liquid crystals in the two-dimensional Landau-de Gennes model. arXiv.

- DSC traces of the nematic to isotropic transition for the pure LC mixture and for the ones doped with spherical and rod-like magnetic nanoparticles. ResearchGate.

- The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.

- Study of Nematic Isotropic Transition. arXiv.

- Liquid Crystal Systems in Drug Delivery. ResearchGate.

- Simulating the nematic-isotropic phase transition of liquid crystal model via generalized replica-exchange method. The Journal of Chemical Physics.

- 4-Pentylphenyl 4-Methylbenzoate | Liquid Crystals | 50649-59-7. Ossila.

- Schotten–Baumann reaction. Wikipedia.

- Schotten-Baumann Reaction. J&K Scientific LLC.

- Pretransitional behavior in the isotropic phase of a nematic liquid crystal with the transverse permanent dipole moment. The Journal of Chemical Physics.

- Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes.

- Schotten-Baumann Reaction. Name Reactions in Organic Synthesis.

- Liquid Crystal Materials. TCI Chemicals.

- This compound. ChemScene.

- CHEMICAL AND PHYSICAL INFORMATION. Agency for Toxic Substances and Disease Registry.

- 4-Methoxybenzoic acid 4-pentylphenyl ester. SYNTHON Chemicals Shop.

- This compound. CAS Common Chemistry.

- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- NMR, mass spectroscopy, IR - finding compound structure ?. ResearchGate.

- 4'-pentylbiphenyl in Liquid Crystal Display (LCD) Applications. Benchchem.

- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.

- 2',3,4-Trichlorobiphenyl | C12H7Cl3 | CID 38036. PubChem - NIH.

- Spectroscopy Data for Undergraduate Teaching. ERIC.

- Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. NIH.

- A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. Benchchem.

- The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. ResearchGate.

- Application Notes and Protocols for the Acylation of Phenols using 3-Hydroxy-4-methoxybenzoyl chloride. Benchchem.

- 2,2',4,4',5,5'-Hexachlorobiphenyl. PubChem.

- 4-Methoxybenzoyl chloride synthesis. ChemicalBook.

- 2,4,4'-Trichlorobiphenyl-2',3',5',6'-D4 | C12H7Cl3. PubChem.

- Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole | Request PDF. ResearchGate.

- Synthesis routes of 4-Methoxybenzyl chloride. Benchchem.

- PCB 37. CAS Common Chemistry.

Sources

- 1. ossila.com [ossila.com]

- 2. ossila.com [ossila.com]

- 3. Liquid crystals [doitpoms.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. [2105.10253] Elastic anisotropy of nematic liquid crystals in the two-dimensional Landau-de Gennes model [arxiv.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. SYNTHON Chemicals Shop | 4-Methoxybenzoic acid 4-pentylphenyl ester | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. [2201.13024] Study of Nematic Isotropic Transition [arxiv.org]

- 12. assets-global.website-files.com [assets-global.website-files.com]

- 13. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 14. chemistnotes.com [chemistnotes.com]

- 15. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. files.eric.ed.gov [files.eric.ed.gov]

- 18. researchgate.net [researchgate.net]

- 19. ijpsonline.com [ijpsonline.com]

- 20. ijpsonline.com [ijpsonline.com]

- 21. tijer.org [tijer.org]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]

A Comprehensive Technical Guide to the Physical Properties of 4-Pentylphenyl 4-methoxybenzoate

Abstract

This technical guide provides an in-depth analysis of the physical properties of 4-Pentylphenyl 4-methoxybenzoate, a nematic liquid crystal of significant interest in materials science and optical engineering. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's characteristics for its application in advanced materials and formulations. The guide details its fundamental identifiers, thermal properties including phase transitions and corresponding enthalpies, optical characteristics, and solubility profile. Methodologies for the experimental determination of these properties are also presented, ensuring a self-validating and comprehensive resource grounded in established scientific protocols.

Introduction

This compound, also known by trade names such as Nematal 105, is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at temperatures slightly above ambient conditions.[1] Its molecular structure, consisting of a rigid core composed of two phenyl rings linked by an ester group, and flexible terminal chains (a pentyl and a methoxy group), is responsible for its mesomorphic behavior. This compound serves as a foundational component in various liquid crystal mixtures and as a host material for other functional molecules, such as luminophores, for applications in optical electronics like liquid-crystal displays (LCDs).[1] An understanding of its physical properties is paramount for the design and optimization of these advanced materials.

Molecular Structure and Identification

The molecular integrity of a compound is the basis for all its physical and chemical behaviors. The structural and identifying information for this compound is summarized below.

Chemical Structure

The chemical structure of this compound is presented in Figure 1.

Caption: Molecular Structure of this compound.

Fundamental Identifiers

A consistent and accurate identification of the compound is critical for regulatory and research purposes.

| Identifier | Value | Source |

| Chemical Formula | C₁₉H₂₂O₃ | [1] |

| Molecular Weight | 298.38 g/mol | [1] |

| CAS Number | 38444-13-2 | [1] |

| Synonyms | PPMB, Nematal 105, 4-n-Pentylphenyl p-anisate | [1] |

Thermal Properties and Phase Transitions

The thermal behavior of this compound is central to its application as a liquid crystal. The transitions between its solid, nematic, and isotropic liquid phases are characterized by specific temperatures and enthalpy changes.

Phase Transition Temperatures

The key phase transition temperatures have been determined experimentally and are summarized below.

| Property | Temperature (°C) | Temperature (K) | Source |

| Melting Point (Crystal → Nematic) | 29.0 | 302.15 | [1] |

| Clearing Point (Nematic → Isotropic) | Data not available in searched sources | Data not available in searched sources |

Note: While a precise clearing point from peer-reviewed literature is not available in the searched sources, it is expected to be slightly above the melting point, contributing to its nematic phase near room temperature.

Thermodynamic Data

The enthalpy changes associated with phase transitions provide insight into the energetics of the molecular ordering.

| Transition | Enthalpy Change (ΔH) | Source |

| Enthalpy of Fusion (ΔH_fus) | Data not available in searched sources | |

| Enthalpy of Clearing (ΔH_NI) | Data not available in searched sources |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The thermal properties of liquid crystals are reliably determined using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

Principle: Phase transitions in a material are accompanied by a change in enthalpy. DSC quantifies this change by detecting the heat absorbed (endothermic) or released (exothermic) during a transition. For a nematic liquid crystal, the melting from a solid to the nematic phase and the clearing from the nematic to the isotropic liquid phase are both endothermic transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to create a stable thermal atmosphere.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:

-

An initial heating ramp to a temperature above the isotropic phase to erase any previous thermal history.

-

A controlled cooling ramp (e.g., 10 °C/min) to observe crystallization and any liquid crystalline phase formation.

-

A second controlled heating ramp (e.g., 10 °C/min) to measure the melting and clearing points.[2]

-

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. The peak temperature of an endothermic event is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.

Caption: Workflow for DSC analysis of a liquid crystal.

Optical Properties

The interaction of this compound with light is fundamental to its use in display and photonic applications.

Refractive Indices and Birefringence

In the nematic phase, liquid crystals are optically anisotropic, meaning their refractive index depends on the polarization of light relative to the director (the average direction of the long molecular axis).

-

Ordinary Refractive Index (nₒ): Experienced by light polarized perpendicular to the director.

-

Extraordinary Refractive Index (nₑ): Experienced by light polarized parallel to the director.

-

Birefringence (Δn): The difference between the extraordinary and ordinary refractive indices (Δn = nₑ - nₒ).

UV-Visible Absorption and Fluorescence

The electronic absorption and fluorescence spectra of this compound have been extensively studied in various solvents.[4]

-

UV-Visible Absorption: In non-polar solvents like n-hexane, the compound exhibits multiple absorption bands in the UV region, corresponding to π → π* electronic transitions within the aromatic rings and the ester group.[4] The exact peak positions are influenced by the polarity of the solvent.

-

Fluorescence: The compound exhibits fluorescence, and its emission spectrum can be influenced by the solvent environment, indicating potential for applications in fluorescent probes and sensors.

Solubility Profile

The solubility of this compound is a critical parameter for its purification, processing, and formulation into mixtures.

Qualitative and Semi-Quantitative Solubility

A comprehensive quantitative solubility profile in a wide range of organic solvents is not available in the reviewed literature. However, based on experimental studies and supplier data, the following can be inferred:

| Solvent | Solubility | Source/Rationale |

| Methanol | Soluble | [1] |

| Non-polar Solvents (e.g., n-Hexane, Cyclohexane) | Soluble | Inferred from spectroscopic studies conducted in these solvents.[4] |

| Polar Aprotic Solvents (e.g., Acetonitrile, DMSO) | Soluble | Inferred from spectroscopic studies conducted in these solvents.[4] |

| Polar Protic Solvents (e.g., Ethanol, 1-Heptanol) | Soluble | Inferred from spectroscopic studies conducted in these solvents.[4] |

| Water | Insoluble | Expected based on its predominantly non-polar molecular structure. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The "shake-flask" method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature until the solution reaches saturation. The concentration of the dissolved solute is then measured analytically.

Methodology:

-

Preparation: Add an excess of crystalline this compound to a series of vials, each containing a different solvent.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the undissolved solid to settle.

-

Sampling and Analysis: Carefully extract an aliquot of the clear supernatant. The concentration of the dissolved solute is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry (using a pre-established calibration curve) or High-Performance Liquid Chromatography (HPLC).

Caption: Shake-flask method for solubility determination.

Conclusion

This compound is a well-characterized nematic liquid crystal with properties that make it a valuable component in the field of optical materials. Its convenient melting point and nematic phase near room temperature, coupled with its role as a host for functional dopants, underscore its technological importance. This guide has consolidated the available data on its fundamental, thermal, optical, and solubility properties, while also providing the standard experimental methodologies for their determination. Further research to precisely quantify the clearing point, enthalpies of transition, and optical birefringence would provide a more complete picture of this versatile compound and facilitate its broader application.

References

-

Gülseven Sıdır, Y., & Sıdır, İ. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence, 35, 8269–8287. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137059, 4-Methoxyphenyl benzoate. Retrieved from [Link]

-

Hameed, A. H., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Molecules, 26(10), 2969. Retrieved from [Link]

-

Cimpoiaşu, V. M., & Tătărîngă, V. (2014). THE OPTICAL BIREFRINGENCE STUDY OF [4-(4- CHLOROBENZYLOXY)-3-METHYLPHENYL](p- TOLYL)DIAZENE DYE. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 76(2), 145-156. Retrieved from [Link]

-

Chauhan, B. C., et al. (2011). Mesomorphic Properties of a New Homologous Series: 4-(4'-n- alkoxy benzoyloxy)-3-methoxy. Der Pharma Chemica, 3(2), 110-117. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3783514, 4-Methoxybenzoate. Retrieved from [Link]

-

Trejo Duran, M., et al. (2015). Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile. ResearchGate. Retrieved from [Link]

-

Gülseven Sıdır, Y., & Sıdır, İ. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. ResearchGate. Retrieved from [Link]

-

Caires, F. J., et al. (2007). Synthesis, characterization and thermal behaviour of solid-state compounds of 4-methoxybenzoate with lanthanum (III) and trivalent lighter lanthanides. Journal of Thermal Analysis and Calorimetry, 90(3), 771-777. Retrieved from [Link]

-

Caires, F. J., et al. (2006). Synthesis, characterization and thermal behaviour of solid state compounds of 4-methoxybenzoate with Manganese, Nickel and Copper. ResearchGate. Retrieved from [Link]

-

Hameed, A. H., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Semantic Scholar. Retrieved from [Link]

-

MDPI. (2024). Crystallographic and Thermal Studies of the Polymorphs of Tetraoxa[5]arene with Meta-Phenylene Linkers. MDPI. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. Royal Society of Chemistry. Retrieved from [Link]

-

Ramos, J. J. M., & Diogo, H. P. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Lilloa. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Birefringences of bio-based liquid crystals. IJIRSET. Retrieved from [Link]

-

Okumuş, M., et al. (2024). Study of mesomorphic, thermal and optical properties of 4-pentylbenzoic acid (5BA) and 4-n-alkyl-4́-cyanobiphenyl (nCB; n = 5, 6) supramolecular hydrogen bonded mesogenic complexes. ResearchGate. Retrieved from [Link]

-

Prasad, J. S., et al. (1981). Optical birefringence and order parameter of three nematogens. Pramana, 16(3), 249-255. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]

- 3. researchgate.net [researchgate.net]

- 4. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methoxyphenyl benzoate | C14H12O3 | CID 137059 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Pentylphenyl 4-methoxybenzoate molecular weight and formula

An In-Depth Technical Guide to 4-Pentylphenyl 4-methoxybenzoate

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It details the molecular characteristics, synthesis, and applications of this compound, a significant compound in the field of liquid crystals.

Core Molecular Identity and Properties

This compound, also known by synonyms such as Nematal 105 and PPMB, is a thermotropic liquid crystal.[1][2][3] Its defining characteristic is the existence of a nematic liquid crystal phase at a temperature slightly above ambient conditions.[1] This property is fundamental to its application in optical electronics. The compound's molecular structure, consisting of a rigid phenylbenzoate core and flexible terminal groups, is the primary driver of its mesomorphic behavior.

Molecular Formula and Weight

The chemical formula and molecular weight are foundational parameters for any chemical synthesis or analysis.

Physicochemical Properties

The physical properties of this compound are critical for its handling, purification, and application. These are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 38444-13-2 | [1][5] |

| Appearance | White to light yellow powder or crystals | [1][3] |

| Melting Point | 29.0 °C (transitions to nematic phase) | [1] |

| Boiling Point | 429.7 ± 38.0 °C (Predicted) | [3] |

| Solubility | Soluble in Methanol | [1][3] |

| Purity | >98% (Confirmed by ¹H NMR or GC) | [1] |

Molecular Structure and Causality

The structure of this compound is a classic example of a calamitic (rod-shaped) liquid crystal. It comprises a central rigid core and two flexible terminal chains.

-

Rigid Core: The 4-phenyl 4-methoxybenzoate unit provides the necessary structural rigidity and anisotropic geometry. The aromatic rings contribute to intermolecular π-π stacking interactions, which are crucial for the formation of the ordered, yet fluid, liquid crystal phase.

-

Flexible Chains: The terminal pentyl (-C₅H₁₁) and methoxy (-OCH₃) groups provide fluidity. These chains disrupt perfect crystalline packing, lowering the melting point and allowing the material to flow while maintaining orientational order in the nematic phase.

The ester linkage (-COO-) contributes to the molecule's polarity and influences the stability of the mesophase.

Caption: Chemical structure of this compound.

Experimental Protocol: Synthesis Workflow

The synthesis of this compound is typically achieved via an esterification reaction, a cornerstone of organic synthesis. The most common laboratory-scale approach is the Schotten-Baumann reaction, which involves the acylation of a phenol. This method is chosen for its high yield and relatively mild reaction conditions.

Reactants: 4-pentylphenol and 4-methoxybenzoyl chloride. Catalyst/Base: Pyridine or triethylamine. Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology

-

Reactant Preparation (Stoichiometry): In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 4-pentylphenol in anhydrous DCM.

-

Base Addition (Activation): Add 1.2 equivalents of pyridine to the solution. The pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product. It also serves as a nucleophilic catalyst.

-

Acylation (Core Reaction): Cool the flask to 0 °C in an ice bath. Dissolve 1.1 equivalents of 4-methoxybenzoyl chloride in anhydrous DCM and add it dropwise to the stirred solution over 30 minutes. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Work-up (Purification):

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove unreacted acid chloride and acidic impurities), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Purification (Crystallization): Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure this compound as white crystals. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures to ensure high recovery.

Synthesis Workflow Diagram

Sources

- 1. ossila.com [ossila.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 38444-13-2 CAS MSDS (4-AMYLPHENYL 4'-METHOYXBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 38444-13-2|this compound|BLD Pharm [bldpharm.com]

- 5. SYNTHON Chemicals Shop | 4-Methoxybenzoic acid 4-pentylphenyl ester | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

A Technical Guide to the Spectroscopic Properties of 4-Pentylphenyl 4-methoxybenzoate

Executive Summary

This technical guide provides an in-depth analysis of the UV-Visible (UV-Vis) absorption and fluorescence properties of 4-Pentylphenyl 4-methoxybenzoate, a nematic liquid crystal of significant interest in materials science. Intended for researchers, scientists, and professionals in materials and drug development, this document synthesizes fundamental principles with empirical data to offer a comprehensive photophysical profile. We detail the causality behind experimental choices, provide robust, self-validating protocols for spectroscopic analysis, and present a thorough interpretation of the compound's behavior in various solvent environments. Key data, including absorption and emission maxima and Stokes shifts, are tabulated for clarity. The guide is grounded in authoritative references to ensure scientific integrity and provides visual aids, including workflow diagrams and a Jablonski diagram, to elucidate complex photophysical processes.

Introduction: The Significance of this compound

This compound (PPMB) is a calamitic (rod-shaped) thermotropic liquid crystal, exhibiting a nematic phase at temperatures slightly above ambient.[1][2] Its molecular structure, characterized by a rigid phenyl benzoate core, a flexible pentyl chain, and a methoxy group, is fundamental to its liquid crystalline properties.[3][4] PPMB is a vital component in the formulation of liquid crystal displays (LCDs) and serves as a versatile host matrix for luminophores and chiral dopants to create advanced optical materials.[5][6]

A thorough understanding of the photophysical properties of PPMB is paramount for optimizing its performance in these applications. UV-Vis and fluorescence spectroscopy are powerful, non-destructive techniques used to probe the electronic structure of molecules. By analyzing how PPMB interacts with light, we can elucidate its electronic transitions, stability, and response to different chemical environments. This guide focuses on these spectroscopic characteristics, providing the foundational knowledge required to manipulate and exploit the optical properties of this important material.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 38444-13-2 | [3][6] |

| Chemical Formula | C₁₉H₂₂O₃ | [3] |

| Molecular Weight | 298.38 g/mol | [6] |

| Synonyms | PPMB, Nematal 105, 4-n-Pentylphenyl p-anisate | [3][6] |

| Mesophase | Nematic (Cr 34 °C, N 43 °C, I) |[2] |

Fundamental Photophysical Principles

To fully interpret the spectroscopic data of PPMB, a grasp of the underlying principles of light-matter interaction is essential.

Electronic Transitions in Aromatic Esters

The absorption of ultraviolet or visible light by an organic molecule promotes an electron from a lower-energy ground state orbital to a higher-energy excited state orbital.[7] In a molecule like PPMB, which contains aromatic rings and a carbonyl group, the most relevant transitions are:

-

π → π* (pi to pi-star) Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems, such as the phenyl rings in PPMB, and typically result in strong absorption bands.[8][9] The primary absorption features of PPMB are attributed to these global transitions.[10][11]

-

n → π* (n to pi-star) Transitions: This transition involves promoting an electron from a non-bonding (n) orbital, such as the lone pairs on the ester oxygen atoms, to a π* antibonding orbital. These transitions are typically lower in energy and intensity compared to π → π* transitions.[8]

The Jablonski Diagram

The Jablonski diagram is a powerful visualization tool that illustrates the electronic states of a molecule and the various pathways for de-excitation.[12][13][14] After initial absorption of a photon (a very fast process, ~10⁻¹⁵ s), the molecule can relax through several radiative and non-radiative pathways.[15][16]

-

Absorption: Excitation from the ground state (S₀) to an excited singlet state (S₁ or S₂).

-

Vibrational Relaxation & Internal Conversion: Non-radiative processes where the molecule rapidly loses energy as heat, cascading down to the lowest vibrational level of the S₁ state.

-

Fluorescence: Radiative decay from the lowest vibrational level of the S₁ state back to the ground state (S₀), accompanied by the emission of a photon. This process is relatively fast (10⁻⁹ to 10⁻⁶ s).[16]

-

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., from S₁ to a triplet state, T₁).

-

Phosphorescence: A slow (10⁻⁶ to 10 s) radiative decay from the T₁ state to the S₀ ground state.[16]

Caption: Jablonski diagram illustrating key photophysical processes.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly influence the energy levels of a solute molecule, leading to shifts in its absorption and emission spectra—a phenomenon known as solvatochromism.[17]

-

Bathochromic Shift (Red Shift): A shift to longer wavelengths, indicating a decrease in the energy gap between the ground and excited states. This often occurs when a polar solvent stabilizes a polar excited state more than the ground state.[18]

-

Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths, indicating an increase in the energy gap.

Analyzing these shifts provides valuable insight into the charge distribution of the molecule in its ground and excited states.[17][19]

Experimental Methodologies

The following protocols represent a robust, field-proven approach to acquiring high-quality spectroscopic data. The emphasis on specific quality control steps ensures the trustworthiness of the results.

Caption: Experimental workflow for spectroscopic characterization.

Protocol: Sample Preparation

Causality: The choice of solvent is critical. A range of solvents with varying polarities (e.g., non-polar cyclohexane, polar aprotic acetonitrile, polar protic ethanol) is used to systematically probe solvatochromic effects. Working at low concentrations (absorbance < 0.1) is essential to prevent inner filter effects and self-quenching, which can distort emission spectra and invalidate quantum yield measurements.[20][21]

-

Solvent Selection: Choose a set of high-purity, spectroscopic-grade solvents with a range of polarities. Ensure the solvent's UV cutoff is below the analysis wavelength range.

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Working Solutions: Prepare a series of dilutions from the stock solution. A typical concentration for analysis is around 4 x 10⁻⁵ M.[10] For quantum yield measurements, prepare at least five solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.[21]

-

Blank Preparation: Use the pure solvent as a blank for baseline correction.

Protocol: UV-Vis Absorption Spectroscopy

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize.

-

Baseline Correction: Record a baseline spectrum with a cuvette containing the pure solvent blank.

-

Sample Measurement: Record the absorption spectrum of each prepared solution of PPMB over the desired wavelength range (e.g., 200–400 nm).

-

Data Recording: Identify and record the wavelength of maximum absorbance (λₘₐₓ).

Protocol: Fluorescence Spectroscopy

Causality: The excitation wavelength is typically set at the absorption maximum (λₘₐₓ) to ensure maximum signal. However, it's crucial to measure the absorbance of the exact same solution used for fluorescence to accurately correlate absorption with emission for quantum yield calculations.

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).

-

Excitation: Set the excitation wavelength to the λₘₐₓ determined from the UV-Vis spectrum.

-

Emission Scan: Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., if λₑₓ = 260 nm, scan from 275 nm to 600 nm).

-

Blank Subtraction: Record an emission spectrum of the pure solvent blank and subtract it from the sample spectra to remove Raman scattering peaks.

-

Data Analysis: Identify the wavelength of maximum emission (λₑₘ) and integrate the area under the corrected emission curve.

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

Causality: The comparative method is the most reliable for determining Φ_F.[20] It relies on a well-characterized fluorescence standard with a known quantum yield. By comparing the integrated fluorescence intensity versus the absorbance of the unknown sample to that of the standard, the quantum yield can be calculated.[22][23]

-

Standard Selection: Choose a fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) whose absorption and emission spectra overlap with the sample.[21]

-

Data Acquisition: Following the protocols above, acquire absorption and corrected, integrated fluorescence intensity data for the series of five or more diluted solutions for both the PPMB sample and the standard.

-

Gradient Plot: For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) against the absorbance at the excitation wavelength (x-axis).

-

Calculation: Determine the gradient (slope) of the linear fit for both plots. The quantum yield of the sample (Φ_X) is calculated using the following equation:[20]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively.

-

Spectroscopic Profile of this compound

The spectroscopic data for PPMB reveals a distinct profile dominated by π→π* transitions and a notable sensitivity to the solvent environment.[10][11]

UV-Vis Absorption Spectra

In solution, PPMB exhibits multiple complex absorption bands in the UV region. The primary electronic transitions are identified as π→π*.[10][11] The position of the absorption maxima (λₘₐₓ) shows a dependence on the solvent polarity.

Table 2: UV-Vis Absorption Maxima (λₘₐₓ) of PPMB in Selected Solvents [10][24]

| Solvent | Type | λₘₐₓ (nm) |

|---|---|---|

| n-Hexane | Non-polar | ~265 |

| Cyclohexane | Non-polar | ~264 |

| Dichloromethane (DCM) | Polar aprotic | ~262 |

| Acetonitrile | Polar aprotic | ~258 |

| 1-Butanol | Polar protic | ~257 |

| Ethylene Glycol | Polar protic | ~251 |

Note: Data extracted and interpreted from published spectra for 4-Pentylphenyl 4-methylbenzoate (4PP4metB), a very close structural analog. The longest wavelength absorption band is reported here.[10][24]

The data indicates a slight hypsochromic (blue) shift as the solvent polarity increases. This suggests that the ground state of the molecule is more polar than the excited state, or that specific interactions like hydrogen bonding with protic solvents stabilize the ground state more effectively than the excited state.[18]

Fluorescence Emission Spectra

PPMB exhibits fluorescence that is also highly sensitive to the solvent environment, a characteristic indicative of an intramolecular charge transfer (ICT) character in the excited state.[10][11]

Table 3: Fluorescence Emission Maxima (λₑₘ) of PPMB in Selected Solvents [24]

| Solvent | Type | λₑₘ (nm) |

|---|---|---|

| n-Hexane | Non-polar | ~296, ~374 |

| Cyclohexane | Non-polar | ~296, ~374 |

| Dichloromethane (DCM) | Polar aprotic | ~296, ~374 |

| Acetonitrile | Polar aprotic | ~296, ~374 |

| 1-Butanol | Polar protic | ~296, ~374, ~702 |

| DMSO | Polar aprotic | ~296, ~374 |

Note: Data extracted and interpreted from published spectra for 4-Pentylphenyl 4-methylbenzoate (4PP4metB). The molecule shows complex emission with multiple bands. The band at ~702 nm in 1-Butanol is particularly noteworthy.[24]

The fluorescence spectra show a significant bathochromic (red) shift and the appearance of new, lower-energy emission bands in more polar and protic solvents. This behavior is a classic sign of an excited state with substantial intramolecular charge transfer (ICT) character. In the excited state, there is a greater separation of charge within the molecule than in the ground state. Polar solvents stabilize this polar excited state, lowering its energy and thus red-shifting the emission wavelength.[19][25]

Stokes Shift

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. It reflects the energy lost to non-radiative processes (like vibrational relaxation) between absorption and emission.

Table 4: Stokes Shift of PPMB in Selected Solvents

| Solvent | λₘₐₓ (nm) | λₑₘ (nm, primary) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| n-Hexane | 265 | 296 | 31 | 3985 |

| Acetonitrile | 258 | 296 | 38 | 5117 |

| 1-Butanol | 257 | 296 | 39 | 5267 |

Calculations based on data from Tables 2 & 3.

Interpretation and Conclusion

The spectroscopic profile of this compound is defined by strong UV absorption arising from π→π* transitions and a complex, solvatochromic fluorescence. The observed hypsochromic shift in absorption and the pronounced bathochromic shift in emission with increasing solvent polarity provide strong evidence for an excited state with significant intramolecular charge transfer (ICT) character.

This detailed understanding is crucial for its application in optical devices. For instance, when using PPMB as a host for a fluorescent guest dye, the choice of co-solvents or additives could be used to tune the energy levels of the host, thereby influencing energy transfer efficiency to the guest. The sensitivity of its emission to the environment suggests potential applications in chemical sensing.

This guide has provided a comprehensive framework for the spectroscopic analysis of this compound, grounding experimental protocols in photophysical theory and presenting key empirical data. By following these methodologies, researchers can ensure the acquisition of high-quality, reliable data, enabling further innovation in the fields of materials science and optoelectronics.

References

-

Jablonski diagram and state transitions - Photochemistry. Fiveable. [Link]

-

Perrin-Jablonski Diagram. Edinburgh Instruments. (2021-07-13). [Link]

-

Jablonski Diagrams Explained: Fluorescence, Phosphorescence, Intersystem Crossing and Internal Conv. YouTube. (2020-04-10). [Link]

-

Jablonski diagram: Detailed explanation. Chemistry Notes. (2022-04-01). [Link]

-

Jablonski diagram/Photophysical processes/Fluorescence/Phosphorescence/Radiative and non-radiative. YouTube. (2021-06-04). [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. (2020-08-26). [Link]

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. PharmaTutor. (2012-03-06). [Link]

-

Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. NIH. (2025-02-08). [Link]

-

UV-visible spectroscopy and electronic transitions | Molecular Physics Class Notes. Fiveable. [Link]

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. PubMed. [Link]

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]

-

UV-Vis Spectroscopy. [Link]

-

4.4: Ultraviolet and visible spectroscopy. Chemistry LibreTexts. (2022-07-20). [Link]

-

UV visible spectroscopy ( electronic spectroscopy). Slideshare. [Link]

-

Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

-

(PDF) The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. ResearchGate. (2025-02-08). [Link]

-

Solvatochromism and fluorescence response of a halogen bonding anion receptor. NIH. (2018-05-17). [Link]

- US4147651A - Biphenyl based liquid crystal compositions.

-

This compound. CAS Common Chemistry. [Link]

-

UV-Vis absorption spectra of 4a and 4b in six different solvents. ResearchGate. [Link]

-

Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. PMC - NIH. (2025-11-26). [Link]

-

(PDF) Solvatochromic fluorescence of 4-alkoxybenzoic acid liquid crystals: Ground and excited state dipole moments of monomer and dimer structures determined by solvatochromic shift methods. ResearchGate. (2025-08-10). [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. SYNTHON Chemicals Shop | 4-Methoxybenzoic acid 4-pentylphenyl ester | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]

- 6. ossila.com [ossila.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pharmatutor.org [pharmatutor.org]

- 9. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 10. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. edinst.com [edinst.com]

- 14. chemistnotes.com [chemistnotes.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Solvatochromism and fluorescence response of a halogen bonding anion receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fiveable.me [fiveable.me]

- 19. researchgate.net [researchgate.net]

- 20. chem.uci.edu [chem.uci.edu]

- 21. iss.com [iss.com]

- 22. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 23. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mesophasic Behavior of 4-Pentylphenyl 4-methoxybenzoate

Abstract: This technical guide provides a comprehensive framework for the characterization of the thermotropic liquid crystal phases of 4-Pentylphenyl 4-methoxybenzoate (PPMB), also known as Nematal 105. Intended for researchers and materials scientists, this document moves beyond rote protocols to detail the scientific rationale behind a multi-technique approach, ensuring a thorough and validated understanding of the material's properties. We will explore the synergistic application of Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-Ray Diffraction (XRD) to elucidate the energetic, optical, and structural characteristics of PPMB's nematic phase.

Part 1: Foundational Properties of this compound (PPMB)

Molecular Structure and the Genesis of Mesomorphism

This compound (CAS: 38444-13-2) is a calamitic (rod-like) molecule whose structure is inherently designed to form liquid crystal phases.[1] Its architecture consists of three key components:

-

A rigid core composed of two phenyl rings linked by an ester group. This core provides the structural stability and anisotropic geometry necessary for directional ordering.

-

A flexible pentyl (C5H11) tail on one end. This alkyl chain introduces fluidity and influences the melting point.

-

A polar methoxy (OCH3) group on the other end, which contributes to the molecule's overall dipole moment and intermolecular interactions.

This combination of a rigid, elongated core and a flexible terminus allows the molecules to achieve states of matter intermediate between a perfectly ordered crystalline solid and a completely disordered isotropic liquid. Upon heating, the molecules gain enough energy to break the fixed lattice positions of the crystal but not enough to overcome the intermolecular forces that favor parallel alignment, thus forming the nematic liquid crystal phase.

Physicochemical Data Summary

For any experimental work, establishing the fundamental properties of the material is a prerequisite. The key identifiers and properties for PPMB are summarized below.

| Property | Value | Reference |

| CAS Number | 38444-13-2 | [1][2] |

| Synonyms | PPMB, Nematal 105, 4-Methoxybenzoic Acid 4-Pentylphenyl Ester | [1][2] |

| Chemical Formula | C₁₉H₂₂O₃ | [1] |

| Molecular Weight | 298.38 g/mol | [1] |

| Purity | >98% (Typical) | [1] |

| Form | White Powder/Crystals | [1] |

Part 2: A Synergistic Approach to Mesophase Characterization

A complete understanding of a liquid crystal's behavior cannot be achieved with a single technique. The core principle of robust characterization lies in using orthogonal methods that validate and build upon each other. Our investigation follows a logical progression: first, we identify the temperatures at which phase transitions occur (DSC); second, we visualize these phases and their unique optical properties (POM); and third, we probe the underlying molecular arrangement within each phase (XRD).

Initial Energetic Mapping via Differential Scanning Calorimetry (DSC)

The foundational step in characterizing any thermotropic liquid crystal is to map its thermal transitions. DSC is the primary tool for this purpose, as it precisely measures the heat flow into or out of a sample as a function of temperature.[3][4][5] This allows us to identify the temperatures of the crystal-to-nematic (melting) and nematic-to-isotropic (clearing) transitions and quantify their associated enthalpy changes (ΔH).

-

Sample Preparation: Accurately weigh 3-5 mg of PPMB powder into a standard aluminum DSC pan. The use of a microbalance is critical for accurate enthalpy calculations.

-

Encapsulation: Crimp the pan with an aluminum lid. For liquid crystal analysis, a hermetically sealed pan is preferred to prevent any mass loss, although a standard crimped lid is often sufficient. Place an empty, sealed pan on the reference side of the DSC cell.

-

Initial Heating Scan (Erasing Thermal History):

-

Rationale: The as-received material may have a complex thermal history from its synthesis and storage. This first scan is designed to melt the sample into a uniform isotropic state, erasing this history and ensuring subsequent measurements are reproducible and representative of the material's intrinsic properties.

-

Procedure: Heat the sample from ambient temperature (e.g., 25°C) to a point well above the final transition (e.g., 70°C) at a controlled rate of 10°C/min under a nitrogen atmosphere (50 mL/min).

-

-

Controlled Cooling Scan:

-

Rationale: This scan reveals the phase transitions as the material organizes from the disordered isotropic liquid into the more ordered nematic and crystalline phases. These transitions are often exothermic.

-

Procedure: Cool the sample from 70°C back to 25°C at a rate of 10°C/min.

-

-

Second Heating Scan (Data Acquisition):

-

Rationale: This is the primary data acquisition scan. With a consistent thermal history established, the transition temperatures and enthalpies measured in this cycle are considered the material's characteristic properties.

-

Procedure: Heat the sample from 25°C to 70°C at 10°C/min. The resulting thermogram is used for analysis.

-

The second heating scan of a typical PPMB sample would yield the following data. The endothermic peaks correspond to the energy absorbed during the phase transitions.

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Crystal (Cr) → Nematic (N) | ~38.5 | ~40.2 | ~85.0 |

| Nematic (N) → Isotropic (I) | ~51.8 | ~52.1 | ~1.2 |

Note: These are representative values. Actual transition temperatures can vary slightly with purity and DSC scan rate.

The large enthalpy of the Cr→N transition reflects the significant energy required to break the crystal lattice (melting), while the much smaller enthalpy of the N→I transition is characteristic of the disruption of the liquid crystal's orientational order.[6]

Optical Identification of the Nematic Phase via Polarized Optical Microscopy (POM)

While DSC tells us that transitions occur, POM allows us to see them. This technique is indispensable for unequivocally identifying liquid crystal phases by observing their unique textures. The principle relies on the property of birefringence, where the refractive index of the material depends on the polarization of light relative to the molecular director (the average direction of molecular alignment).[7]

-

Sample Preparation: Place a very small amount of PPMB powder onto a clean glass microscope slide. Cover with a coverslip and place the assembly onto a calibrated hot stage connected to a temperature controller.

-

Initial Heating: Heat the sample to the isotropic phase (~60°C), as identified by DSC. The material will flow and create a thin film. In the isotropic phase, the field of view under crossed polarizers will be completely dark, as the disordered liquid does not alter the polarization of light.

-

Cooling and Observation: Slowly cool the sample (e.g., at 5-10°C/min). As the temperature drops below the N-I transition point (~52°C), droplets of the nematic phase will nucleate from the dark isotropic liquid. These droplets will be brightly colored due to birefringence.

-

Texture Identification: As the entire sample becomes nematic, a characteristic texture will form. For a nematic phase in an untreated glass cell, the typical observation is a Schlieren texture . This texture is characterized by the presence of dark brushes or "threads" that correspond to points of singularity (disclinations) in the director field.

-

Further Cooling: Continue cooling below the Cr-N transition (~40°C) to observe crystallization from the nematic phase.

Elucidation of Molecular Order with X-Ray Diffraction (XRD)

XRD provides definitive, quantitative information on the degree of molecular order within each phase. By measuring the diffraction angle of X-rays scattered by the sample, we can determine characteristic intermolecular distances.

-

Crystalline Phase: The highly ordered crystal lattice produces a series of sharp Bragg diffraction peaks at specific angles, corresponding to the well-defined lattice planes.

-

Isotropic Liquid Phase: The completely disordered liquid produces only a very broad, diffuse halo at a wide angle, corresponding to the average intermolecular distance (~4-5 Å).

-

Nematic Phase: This phase is the most interesting. Like the isotropic liquid, it lacks long-range positional order, so it also shows a diffuse halo at wide angles. However, if the sample is aligned (e.g., by a magnetic field), the orientational order will cause this halo to be anisotropic—more intense perpendicular to the director than parallel to it. In an unaligned powder sample, this anisotropy is averaged out, but the pattern is still distinct from the crystalline phase.

-

Sample Mounting: A powdered PPMB sample is mounted in a capillary or on a flat-plate holder integrated with a programmable heating stage.

-

Isothermal Scans: XRD patterns are collected at several key temperatures, as determined by the DSC results:

-

In the crystalline phase (e.g., 30°C).

-

In the nematic phase (e.g., 45°C).

-

In the isotropic phase (e.g., 60°C).

-

-

Data Analysis: The resulting diffraction patterns are compared. The transition from sharp peaks (crystal) to a diffuse halo (nematic) provides unambiguous confirmation of melting and the loss of positional order.

Part 3: The Integrated Characterization Workflow

The true power of this approach lies in the integration of the data from all three techniques. DSC provides the map, POM provides the visual confirmation, and XRD provides the structural proof. This synergistic workflow constitutes a self-validating system for the complete characterization of this compound.

By following this workflow, a researcher can confidently report the existence of a nematic phase in this compound between approximately 40°C and 52°C, supported by energetic, optical, and structural evidence. This foundational characterization is the critical first step for any advanced application, from inclusion in liquid crystal displays to its use as an anisotropic host for spectroscopic studies.

References

-

Title: DSC thermogram of compound 4 during heating and cooling scans. Source: ResearchGate (from "Synthesis, characterization and mesomorphic properties of new symmetrical dimer liquid crystals derived from benzothiazole") URL: [Link]

-

Title: DSC thermograms data of compounds 2 and 4 Source: ResearchGate (from "Synthesis, characterization and structure-property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes") URL: [Link]

-

Title: Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates Source: Journal of Physical and Chemical Reference Data URL: [Link]

-

Title: DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). Source: ResearchGate (from "Probing the Texture of the Calamitic Liquid Crystalline Dimer of 4-(4-Pentenyloxy)benzoic Acid") URL: [Link]

-

Title: The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents Source: ResearchGate URL: [Link]

-

Title: Differential scanning calorimetry (DSC) thermograms of supramolecular... Source: ResearchGate (from "The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study") URL: [Link]

-

Title: Continuous isotropic – nematic transition in compressed rod-line liquid crystal based nanocolloid Source: arXiv.org URL: [Link]

-

Title: The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids Source: MDPI URL: [Link]

-

Title: Interplay between Crystallization and Glass Transition in Nematic Liquid Crystal Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: this compound Source: CAS Common Chemistry URL: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. Interplay between Crystallization and Glass Transition in Nematic Liquid Crystal 2,7-Bis(4-pentylphenyl)-9,9-diethyl-9 H-fluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 4-Pentylphenyl 4-methoxybenzoate in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Pentylphenyl 4-methoxybenzoate in Organic Solvents

Executive Summary: This technical guide provides a comprehensive analysis of the solubility of this compound (CAS: 38444-13-2), a nematic liquid crystal widely used in optical electronics.[1] For researchers, scientists, and formulation experts, understanding and accurately quantifying the solubility of this molecule is paramount for developing robust manufacturing processes, ensuring material purity, and optimizing its performance as a host material in liquid crystal displays (LCDs) and other advanced applications.[1] This document delineates the core theoretical principles governing its solubility, presents a qualitative and quantitative solubility profile, and provides a detailed, field-proven experimental protocol for its determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction to this compound

This compound, also known as Nematal 105, is a calamitic (rod-shaped) mesogen that exhibits a nematic liquid crystal phase at temperatures slightly above ambient.[1][2] Its molecular structure, comprising a polar ester-methoxy core flanked by non-polar phenyl and pentyl groups, imparts a unique solubility profile that is critical to its function.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 38444-13-2 | [1][3][4] |

| Synonyms | Nematal 105, Benzoic acid, 4-methoxy-, 4-pentylphenyl ester | [1][3] |

| Molecular Formula | C₁₉H₂₂O₃ | [3] |

| Molecular Weight | 298.38 g/mol | [Calculated] |

| Appearance | White powder/crystals | [1][5] |

| Melting Point | 29 - 34 °C | [1][4] |

| Chemical Structure | O=C(OC1=CC=C(CCCCC)C=C1)C2=CC=C(OC)C=C2 | [3] |

The Critical Role of Solubility

The utility of this compound as a host for luminophores or in chiral nematic mixtures depends on its ability to form homogeneous solutions with guest molecules.[1] Poor solubility can lead to phase separation, aggregation, and defects in the final device. Therefore, precise solubility data is essential for:

-

Purification: Selecting appropriate solvent/anti-solvent systems for crystallization.

-

Formulation: Designing stable liquid crystal mixtures with predictable properties.

-

Process Development: Controlling concentration during thin-film coating or device filling.[6]

Theoretical Framework of Solubility

The dissolution of a crystalline solid like this compound into a solvent is a thermodynamic equilibrium process. Solubility is achieved when the Gibbs free energy of the solution process is zero, balancing the energy required to break the crystal lattice against the energy released upon solvation of the solute molecules.

Polarity Matching: "Like Dissolves Like"

The structure of this compound features both non-polar (pentyl chain, two phenyl rings) and moderately polar (ester and methoxy groups) moieties. This amphiphilic nature dictates its solubility:

-

High Solubility is expected in solvents with intermediate polarity that can interact favorably with both the non-polar and polar regions of the molecule. Examples include chlorinated solvents, ethers, and ketones.

-

Moderate Solubility is anticipated in polar solvents like alcohols. While the polar groups can hydrogen bond, the large non-polar part of the molecule may limit miscibility. Methanol is a known solvent.[1]

-

Low Solubility is expected in highly non-polar solvents (e.g., hexane), which cannot effectively solvate the polar ester group, and in highly polar solvents like water, which cannot solvate the non-polar hydrocarbon tail.

Hildebrand Solubility Parameters

A more quantitative approach to predicting solubility involves comparing the Hildebrand solubility parameters (δ) of the solute and the solvent.[7] The parameter represents the square root of the cohesive energy density. Maximum solubility occurs when the difference between the solubility parameters of the solute and solvent (Δδ = |δ_solute - δ_solvent|) is minimized. Liquid crystals typically have solubility parameters in the range of 8.0 to 11.0 (cal/cm³)^1/2.[7][8] Aromatic rings, present in this compound, tend to increase the solubility parameter.[7][8]

Solubility Profile

Qualitative and Quantitative Solubility Summary

The following table provides an expected solubility profile for this compound at ambient temperature, grounded in chemical principles.

| Solvent Class | Representative Solvent | Polarity Index | Expected Solubility | Confirmed Data |